2-(3-Bromopropoxy)naphthalene chemical properties and structure
2-(3-Bromopropoxy)naphthalene chemical properties and structure
The 2-(3-Bromopropoxy)naphthalene Scaffold: Chemical Properties, Synthesis, and Applications in Drug Development
Executive Summary
In the landscape of organic synthesis and drug development, bifunctional building blocks are critical for assembling complex pharmacophores. 2-(3-Bromopropoxy)naphthalene (CAS 3245-62-3) represents a highly versatile electrophilic scaffold. By combining the lipophilic, fluorescent properties of a naphthalene core with the high reactivity of a primary alkyl bromide, this compound serves as a foundational intermediate for synthesizing CNS-active agents, GPCR ligands, and functionalized materials[1].
This technical guide provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic protocol grounded in mechanistic causality, and outlines its downstream applications in medicinal chemistry.
Physicochemical & Structural Profiling
The utility of 2-(3-bromopropoxy)naphthalene stems from its structural dichotomy. The naphthalene ether provides a rigid, planar, and lipophilic surface capable of strong π−π stacking interactions, which is a hallmark of many approved drugs (e.g., nabumetone, terbinafine)[1]. Conversely, the 3-bromopropyl chain acts as a flexible linker primed for nucleophilic substitution (S N 2) reactions.
Table 1: Physicochemical Properties of 2-(3-Bromopropoxy)naphthalene
| Property | Value |
| Chemical Name | 2-(3-Bromopropoxy)naphthalene |
| CAS Number | 3245-62-3 |
| Molecular Formula | C 13 H 13 BrO[2] |
| Molecular Weight | 265.15 g/mol [3] |
| Melting Point | 53°C – 55°C[4] |
| SMILES String | BrCCCOc1cc2c(cccc2)cc1[5] |
Mechanistic Synthesis & Protocol Design
The synthesis of 2-(3-bromopropoxy)naphthalene is classically achieved via a modified Williamson ether synthesis[4]. As a chemical scientist, it is crucial to understand that simply mixing an alcohol and an alkyl halide often leads to poor yields due to competing elimination reactions or dimerization. The protocol below is engineered for high mono-alkylation selectivity and incorporates built-in self-validation steps.
Causality in Reagent Selection:
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Anhydrous K 2 CO 3 : A mild base is chosen over strong bases like NaOH or NaH. K 2 CO 3 is strong enough to deprotonate 2-naphthol (pK a ~9.5) but mild enough to prevent base-catalyzed E2 elimination of the alkyl halide[4].
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Excess 1,3-Dibromopropane: Using a 1.5 molar equivalent excess of the electrophile statistically suppresses the formation of the undesired dimer, 1,3-bis(2-naphthoxy)propane[4].
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NaI Finkelstein Catalysis: The addition of catalytic sodium iodide (NaI) drives an in situ Finkelstein reaction. Iodide displaces the bromide to form 1-bromo-3-iodopropane. Because iodide is a superior leaving group, the subsequent S N 2 attack by the naphthoxide anion is drastically accelerated, funneling the reaction toward the desired product before side reactions can occur[4].
Caption: Mechanistic workflow of the Finkelstein-catalyzed Williamson ether synthesis.
Step-by-Step Experimental Methodology:
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Reaction Assembly: In a dry round-bottom flask, dissolve 14.5 g (0.1 mol) of 2-naphthol in 125 mL of methyl ethyl ketone (MEK). MEK is selected as a polar aprotic solvent with an ideal reflux temperature (~80°C) for S N 2 kinetics[4].
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Deprotonation: Add 15 g of anhydrous K 2 CO 3 . Stir the suspension at room temperature for 15 minutes to allow the formation of the naphthoxide anion[4].
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Electrophile Introduction: Add 1 g of NaI, followed immediately by 30.3 g (0.15 mol) of 1,3-dibromopropane[4].
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Thermal Activation: Heat the mixture to reflux and stir continuously for 24 hours[4].
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Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (9:1) mobile phase. The reaction is complete when the highly UV-active (254 nm) 2-naphthol spot is fully consumed.
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Filtration & Concentration: Cool the mixture to room temperature. Filter the suspension to remove insoluble inorganic salts (KBr, unreacted K 2 CO 3 ). Concentrate the filtrate in vacuo to dryness[4].
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Chemical Purification (Self-Validating Workup): Dissolve the crude residue in dichloromethane (DCM). Wash the organic layer twice with 10% aqueous NaOH[4].
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Causality: This step is a self-validating purification mechanism. Any unreacted 2-naphthol is deprotonated by NaOH, becoming water-soluble and partitioning into the aqueous layer, ensuring the organic layer contains only the ether product.
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Isolation: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate. Dissolve the residue in hot pentane, filter hot to remove trace impurities, and cool the filtrate in a refrigerator. The title compound will precipitate as a crystalline solid (Yield: ~70-80%, m.p. 53°-55°C)[4].
Strategic Applications in Drug Development
The primary utility of 2-(3-bromopropoxy)naphthalene lies in its ability to undergo downstream functionalization. The naphthalene moiety is highly prevalent in biologically active natural products and approved drugs[6]. By utilizing the terminal bromide as an electrophilic anchor, researchers can rapidly generate diverse chemical libraries.
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CNS and GPCR Ligands: Reacting the scaffold with various primary or secondary amines (e.g., piperazines, morpholines) yields aryloxypropylamines. This structural motif is a privileged pharmacophore for targeting serotonin receptors, dopamine transporters, and other GPCRs[1].
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Bioconjugation and Probes: The bromide can be displaced by thiols (e.g., cysteine residues) to create thioether conjugates, leveraging the intrinsic fluorescence of the naphthalene ring for biological imaging[1].
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Click Chemistry Precursors: Displacement of the bromide with sodium azide (NaN 3 ) generates an azidopropyl-naphthalene intermediate, which can be seamlessly integrated into Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) workflows to synthesize triazole-linked drug candidates[6].
Caption: Downstream diversification of 2-(3-bromopropoxy)naphthalene in drug discovery.
References
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Synthesis of Preparation 6 2-(3-bromopropoxy)naphthalene - PrepChem. Available at: [Link]
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2-(3-bromopropoxy)naphthalene (C13H13BrO) - PubChemLite. Available at: [Link]
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Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes - Chemical Science (RSC Publishing). Available at: [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. PubChemLite - 2-(3-bromopropoxy)naphthalene (C13H13BrO) [pubchemlite.lcsb.uni.lu]
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- 6. Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
